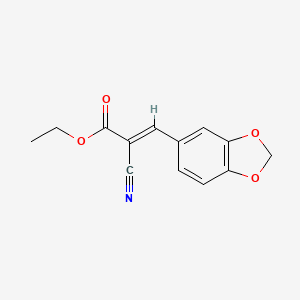
Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate is an organic compound that features a benzodioxole ring, a cyano group, and an acrylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate typically involves the reaction of 1,3-benzodioxole with ethyl cyanoacetate under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the cyanoacetate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzodioxole derivative. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzodioxole ring .
Scientific Research Applications
Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives have been studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research has explored its use in drug development, particularly for targeting specific biological pathways.
Mechanism of Action
The mechanism by which Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzodioxole ring can interact with hydrophobic pockets in proteins, while the cyano group can form hydrogen bonds or other interactions with active sites. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(1,3-benzodioxol-5-yl)-2-methyloxirane-2-carboxylate: Similar structure with an oxirane ring instead of a cyano group.
1-(1,3-Benzodioxol-5-yl)-2-butanamine: Contains a benzodioxole ring but with an amine group and a different carbon chain length.
Uniqueness
Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate is unique due to the presence of both a cyano group and an acrylate ester, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets .
Properties
CAS No. |
2286-56-8 |
|---|---|
Molecular Formula |
C13H11NO4 |
Molecular Weight |
245.23 g/mol |
IUPAC Name |
ethyl (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C13H11NO4/c1-2-16-13(15)10(7-14)5-9-3-4-11-12(6-9)18-8-17-11/h3-6H,2,8H2,1H3/b10-5- |
InChI Key |
RYGTWDAUOUMNRA-YHYXMXQVSA-N |
SMILES |
CCOC(=O)C(=CC1=CC2=C(C=C1)OCO2)C#N |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CC2=C(C=C1)OCO2)/C#N |
Canonical SMILES |
CCOC(=O)C(=CC1=CC2=C(C=C1)OCO2)C#N |
Key on ui other cas no. |
2286-56-8 |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1298567.png)




![Hydrazinecarboxamide, 2-[(2-hydroxyphenyl)methylene]-N-phenyl-](/img/structure/B1298585.png)
![Methyl 4-[(2-chlorobenzyl)oxy]benzoate](/img/structure/B1298589.png)
![1-[(3-methoxyphenyl)sulfonylamino]cyclohexane-1-carboxylic Acid](/img/structure/B1298591.png)
![[4-Formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]-acetic acid](/img/structure/B1298601.png)




